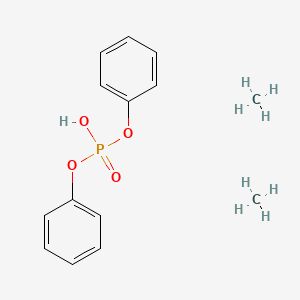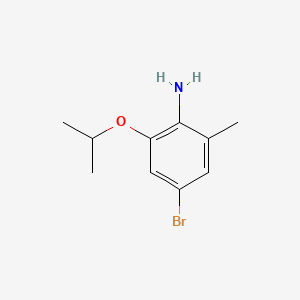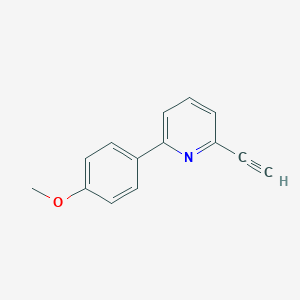
3.5-DiMethyl-1-aMinoadaMantane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Grignard Method: This method involves the reaction of 1-bromo-3,5-dimethyladamantane with methyl lithium under ultrasonic conditions to form 1-lithium-3,5-dimethyladamantane.
Acetonitrile Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which is then acetylated to form 1-acetamido-3,5-dimethyladamantane.
Urea Method: 1,3-dimethyladamantane is brominated to form 1-bromo-3,5-dimethyladamantane, which reacts with urea to form N-3,5-dimethyladamantane-1-yl urea.
Industrial Production Methods
The industrial production of memantine hydrochloride typically involves the acetonitrile method due to its higher yield and simpler reaction conditions compared to other methods .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Memantine hydrochloride can undergo oxidation reactions, although these are less common in its typical applications.
Reduction: The compound can be reduced under specific conditions, but this is not a primary reaction pathway.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as ammonia or amines can react with memantine hydrochloride under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted adamantane derivatives .
Aplicaciones Científicas De Investigación
Chemistry
Memantine hydrochloride is used as a building block in the synthesis of various organic compounds due to its stable adamantane structure .
Biology
In biological research, memantine hydrochloride is used to study NMDA receptor function and its role in neurodegenerative diseases .
Medicine
The primary medical application of memantine hydrochloride is in the treatment of Alzheimer’s disease. It helps to alleviate symptoms by blocking excessive NMDA receptor activity, which is believed to contribute to the neurodegenerative process .
Industry
In the pharmaceutical industry, memantine hydrochloride is used in the formulation of drugs for neurodegenerative diseases.
Mecanismo De Acción
Memantine hydrochloride exerts its effects by acting as an uncompetitive antagonist of the NMDA receptor. This receptor is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory function. By blocking the NMDA receptor, memantine hydrochloride prevents excessive calcium influx into neurons, which can lead to cell damage and death . This mechanism helps to protect neurons and improve cognitive function in patients with Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: Another adamantane derivative used primarily as an antiviral and in the treatment of Parkinson’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Adapromine: An adamantane derivative with potential antiviral properties.
Uniqueness
Memantine hydrochloride is unique among these compounds due to its specific action on the NMDA receptor, making it particularly effective in treating Alzheimer’s disease. While other adamantane derivatives like amantadine and rimantadine have antiviral properties, memantine hydrochloride’s neuroprotective effects set it apart .
Propiedades
Fórmula molecular |
C12H21N |
|---|---|
Peso molecular |
179.30 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-dimethyladamantan-1-amine |
InChI |
InChI=1S/C12H21N/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8,13H2,1-2H3/t9?,10-,11-,12?/m0/s1 |
Clave InChI |
BUGYDGFZZOZRHP-YECOWLKZSA-N |
SMILES isomérico |
C[C@]12CC3C[C@@](C1)(CC(C3)(C2)N)C |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14764487.png)

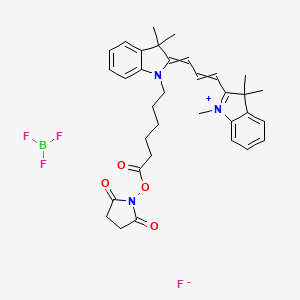

![2-Amino-1-benzyl-9-((6aR,8R,9R,9aR)-2,2,4,4-tetraisopropyl-9-methoxytetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14764496.png)
![9-(4-Hydroxyphenyl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B14764501.png)
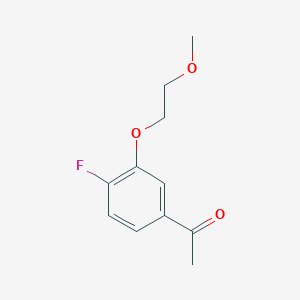
![4-[[6-[3-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14764512.png)
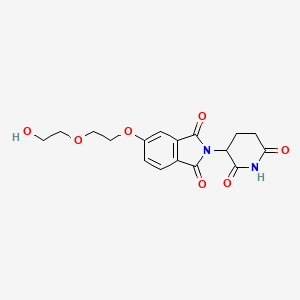
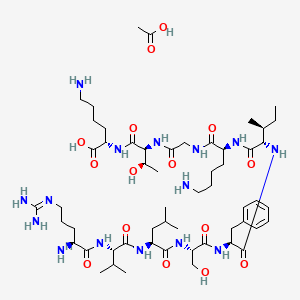
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(9R)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14764540.png)
